molecular formula C12H12N2O2S2 B5572681 4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE

Cat. No.: B5572681
M. Wt: 280.4 g/mol
InChI Key: OTIUGBVMROZGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE is a useful research compound. Its molecular formula is C12H12N2O2S2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide is 280.03401998 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Research indicates that derivatives of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide can be functionalized to develop lanthanide-based metal-organic frameworks (MOFs). These MOFs demonstrate significant gas adsorption properties, particularly for N2 and CO2, and exhibit sensing properties toward nitrobenzene, acetone, and the Cu(2+) ion. Additionally, some complexes within this category have shown magnetocaloric effects, indicating potential applications in magnetic refrigeration and environmental sensing (Wang et al., 2016).

Heterocyclic Synthesis

The compound has been utilized in the synthesis of thieno[2,3-d]pyrimidines, showcasing the efficiency of reactions under microwave irradiation for the development of novel heterocyclic compounds. These reactions yield derivatives that have potential pharmacological applications, further emphasizing the compound's versatility in synthetic organic chemistry (Davoodnia et al., 2009).

Anticancer Agents

Further research into functionalized amino acid derivatives highlights the potential of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide derivatives in designing new anticancer agents. Certain compounds in this category have shown promising cytotoxicity against human cancer cell lines, such as ovarian and oral cancers, marking them as potential leads in the development of cancer therapeutics (Kumar et al., 2009).

Synthetic Methodologies

Novel synthetic approaches leveraging the chemistry of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide derivatives have been developed for the preparation of thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines. These methodologies offer new pathways for the generation of highly substituted scaffolds, which are valuable in medicinal chemistry and material science (El-Meligie et al., 2020).

Antiproliferative Activity

The structural modification of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, derived from the compound of interest, has shown to affect their antiproliferative activity. This highlights the importance of functional groups in determining the biological activity of these compounds, providing insights into the structure-activity relationship that is crucial for drug development (van Rensburg et al., 2017).

Properties

IUPAC Name

4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIUGBVMROZGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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